

Technical Support Center: Cell Permeability and Staining

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Compound of Interest

Compound Name: *Tfax 488,tfp*

Cat. No.: *B11929191*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with cell permeability and staining using TFAX 488 and the pharmacological agent Trifluoperazine (TFP).

Section 1: TFAX 488 Fluorescent Dye

TFAX 488 is a bright, photostable green fluorescent dye commonly used for labeling proteins and antibodies. A key characteristic of TFAX 488 and its conjugates is that they are generally not cell-permeable. This means they cannot passively cross the membrane of live cells. This section addresses common issues and questions related to the use of TFAX 488 in cell-based assays.

Frequently Asked Questions (FAQs) about TFAX 488

Q1: Why am I not seeing any staining in my live cells with TFAX 488-conjugated antibodies?

A1: TFAX 488 is a cell-impermeable dye^{[1][2]}. If you are working with live, non-permeabilized cells, the dye and its conjugates will not be able to enter the cell to label intracellular targets. For live-cell staining, TFAX 488 is suitable only for labeling cell surface proteins.

Q2: How can I use TFAX 488 to label intracellular targets?

A2: To label intracellular targets with TFAX 488 conjugates, you must first fix and permeabilize your cells. Fixation, typically with paraformaldehyde, cross-links proteins and preserves cell

morphology. Permeabilization, often done with detergents like Triton X-100 or saponin, creates pores in the cell membrane, allowing the antibody-dye conjugate to enter the cell.

Q3: What are the key physicochemical properties of TFAX 488?

A3: The table below summarizes the key properties of TFAX 488, SE (Succinimidyl Ester), an amine-reactive form of the dye.

Property	Value	Reference
Excitation Maximum	495 nm	[1]
Emission Maximum	515 nm	[1]
Extinction Coefficient	73,000 M ⁻¹ cm ⁻¹	[1]
Quantum Yield	0.92	
Reactive Group	NHS ester	
Reactivity	Primary amines	
Cell Permeable	No	
pH Sensitivity	Insensitive in the pH 4-10 range	
Solubility	Soluble in DMSO	

Q4: Can I use TFAX 488 for super-resolution microscopy?

A4: Yes, TFAX 488 is suitable for super-resolution microscopy techniques such as dSTORM, SIM, and STED. Phalloidin-TFAX 488, for instance, is used for cytoskeletal staining in super-resolution imaging.

Troubleshooting Guide for TFAX 488 Staining

Problem	Possible Cause	Recommended Solution
No or weak signal	Inadequate cell permeabilization.	Ensure your permeabilization protocol is sufficient for your cell type and target. Consider increasing the detergent concentration or incubation time. For intracellular targets, permeabilization is essential.
Antibody concentration is too low.	Titrate your antibody to determine the optimal concentration for staining.	
Photobleaching.	Minimize exposure of your sample to light. Use an anti-fade mounting medium.	
Incorrect filter sets on the microscope.	Ensure the excitation and emission filters are appropriate for TFX 488 (Excitation max ~495 nm, Emission max ~515 nm).	
High background staining	Antibody concentration is too high.	Reduce the concentration of your primary or secondary antibody.
Insufficient washing.	Increase the number and duration of wash steps after antibody incubation to remove unbound antibodies.	
Non-specific antibody binding.	Use a blocking solution (e.g., BSA or serum from the secondary antibody host species) before adding the primary antibody.	
Signal is localized to the cell surface in live cells	TFX 488 is not cell-permeable.	This is expected behavior. If you need to label intracellular

targets, you must fix and permeabilize the cells.

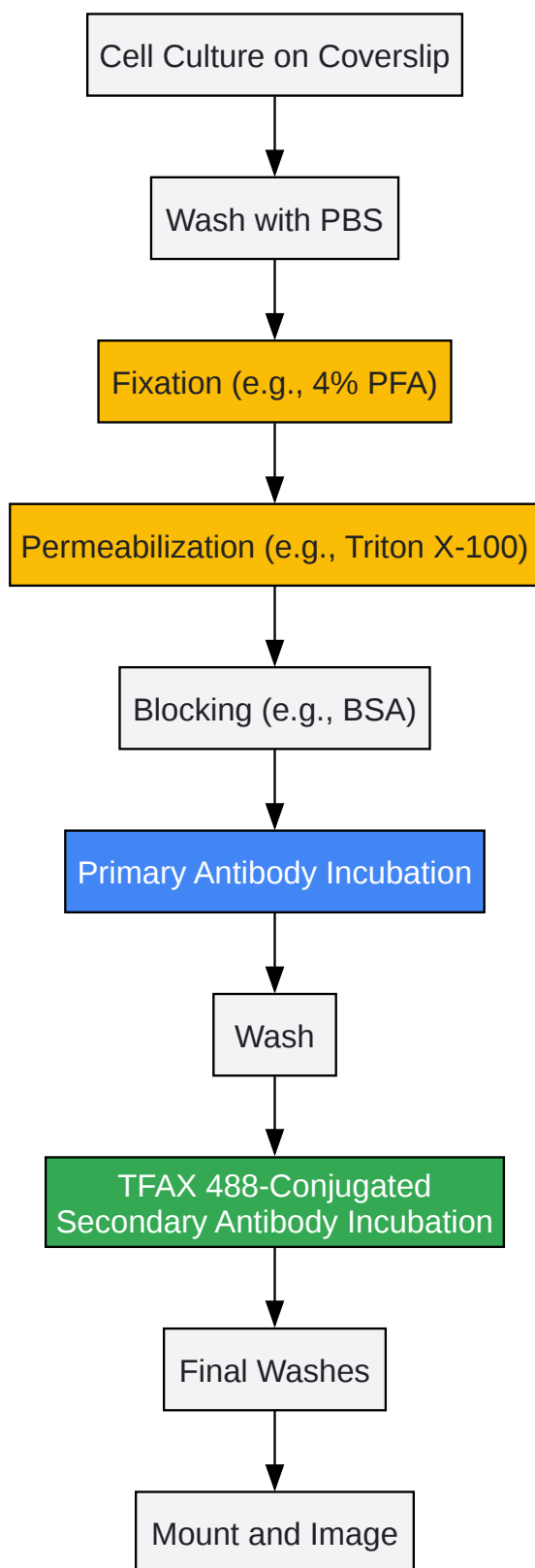
Experimental Protocol: Immunofluorescence Staining of Intracellular Targets with TFAX 488 Conjugate

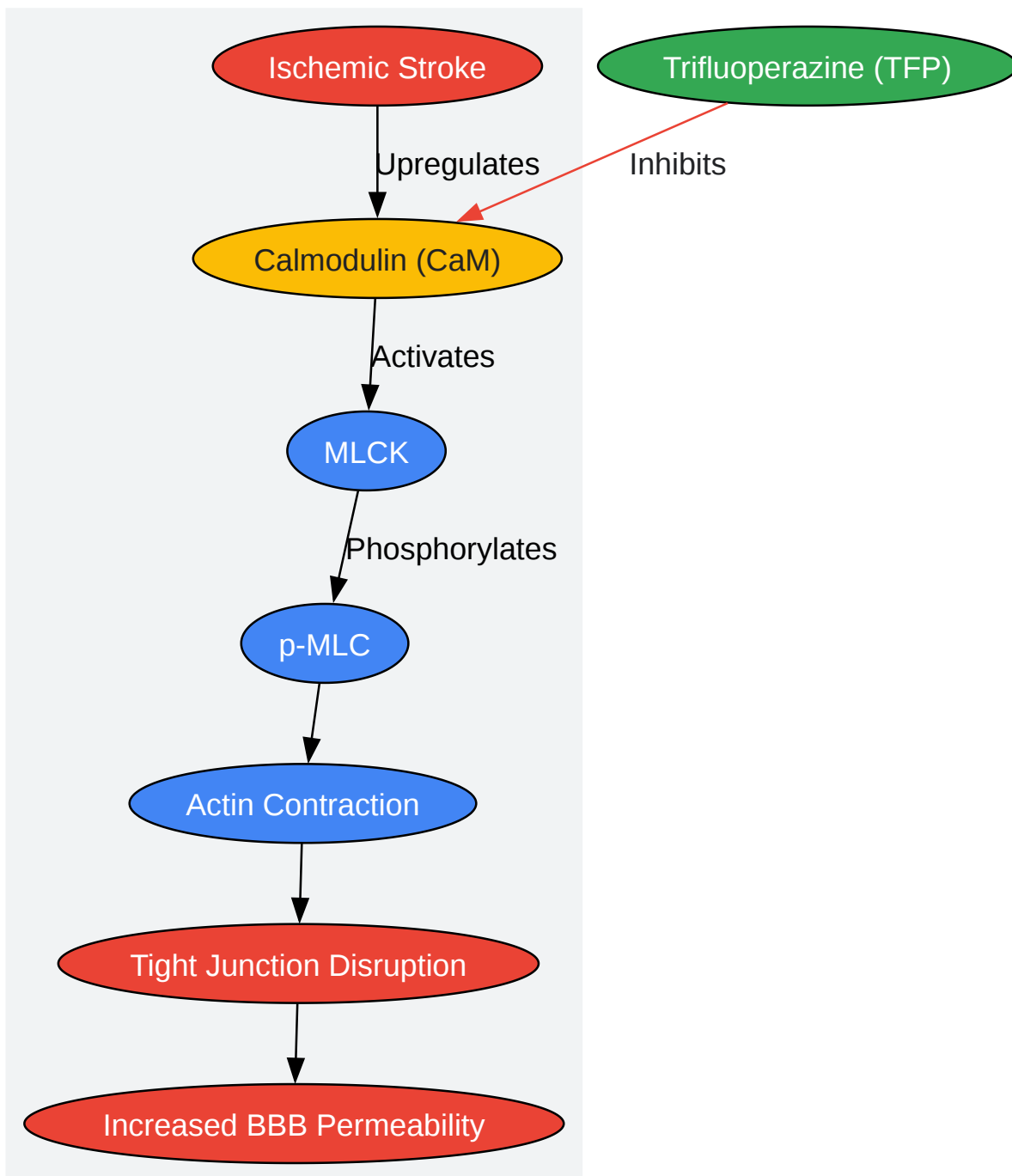
This protocol provides a general workflow for staining intracellular proteins in adherent cells grown on coverslips.

- **Cell Culture:** Grow cells to the desired confluency on sterile coverslips in a petri dish or multi-well plate.
- **Washing:** Gently wash the cells twice with phosphate-buffered saline (PBS).
- **Fixation:** Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Permeabilization:** Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
- **Blocking:** Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes at room temperature.
- **Primary Antibody Incubation:** Dilute the primary antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Secondary Antibody (TFAX 488 conjugate) Incubation:** Dilute the TFAX 488-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
- **Washing:** Wash the cells three times with PBS for 5 minutes each, protected from light.
- **Mounting:** Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

- Imaging: Image the stained cells using a fluorescence microscope with appropriate filters for TFX 488.

Workflow for Intracellular Staining





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